![molecular formula C22H28F2O5 B1336310 (6R,8S,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one CAS No. 60895-22-9](/img/structure/B1336310.png)
(6R,8S,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, "(6R,8S,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one," is a complex molecule that appears to be structurally related to steroid compounds and cyclopenta[a]phenanthrenes. These types of molecules have been extensively studied due to their biological activities, including carcinogenic potential when certain functional groups are present .
Synthesis Analysis
The synthesis of related cyclopenta[a]phenanthrenes often involves multi-step reactions, starting from simpler aromatic compounds like naphthalenes or tetralones. For instance, the Stobbe condensation has been used to prepare various methyl-substituted cyclopenta[a]phenanthren-17-ones . Additionally, Diels-Alder reactions have been employed to create bicyclic structures, which can be further modified to yield the desired cyclopenta[a]phenanthrenes . The synthesis of a trifluoromethyl analogue of a potent carcinogen was achieved in three steps from a hexahydrocyclopenta[a]phenanthren-11-one derivative .
Molecular Structure Analysis
The molecular structure of cyclopenta[a]phenanthrenes is characterized by a fused ring system that is similar to steroids. The presence of substituents, such as methyl or trifluoromethyl groups, particularly in the bay-region, significantly influences the biological activity of these compounds. The spatial configuration and electronic nature of these substituents are crucial for their interaction with biological targets like DNA .
Chemical Reactions Analysis
Cyclopenta[a]phenanthrenes undergo various chemical reactions, including metabolic activation, which can lead to the formation of mutagenic and carcinogenic metabolites. For example, the metabolism of 15,16-dihydro-11-methylcyclopenta[a]phenanthren-17-one leads to monohydroxy metabolites and dihydrodiol metabolites, which have been implicated in carcinogenic activity . The trifluoromethyl analogue also undergoes similar metabolic activation, suggesting that the bay-region substituent's electronic nature is less critical than its spatial configuration .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopenta[a]phenanthrenes are influenced by their molecular structure. The presence of hydroxyl and keto groups, as well as alkyl or alkoxyl substituents, affects their solubility, reactivity, and interaction with biological molecules. The synthesis of various derivatives, including those with isotopic labeling, has been reported to study these properties and their biological implications .
科学的研究の応用
Crystal Structure and Interactions
The research on similar compounds, such as 9α-Bromo analog of beclometasone dipropionate monohydrate, focuses on their crystal structures. This study reveals that one of the six-membered rings in the compound is planar due to its 1,4-diene-3-one composition, while the other six-membered rings have a chair conformation. The organic molecule and water molecules engage in hydrogen-bonding interactions, forming a helical chain (Ketuly, Hadi, & Ng, 2009).
Molecular Docking Studies
Research involving compounds like the one , particularly in the context of medicinal plants, has been conducted using molecular docking studies. For example, a study on Zanthoxylum zanthoxyloides identified compounds with a strong binding affinity for the active pocket of the alpha globin subunit of hemoglobin S, suggesting potential anti-sickling properties (Olushola-Siedoks et al., 2020).
Synthesis and Structural Elucidation
The synthesis and structural elucidation of compounds structurally similar to (6R,8S,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one have been a significant area of research. These studies provide insights into the chemical properties and potential applications of these compounds in various fields, including pharmacology and materials science. For instance, a study on triorganotin(IV) derivatives of sodium deoxycholate demonstrated their potential antimicrobial and antitumor activities, highlighting the importance of structural analysis in understanding the biological activities of these compounds (Shaheen, Ali, Rosario, & Shah, 2014).
特性
IUPAC Name |
(6R,8S,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28F2O5/c1-11-6-13-14-8-16(23)15-7-12(26)4-5-19(15,2)21(14,24)17(27)9-20(13,3)22(11,29)18(28)10-25/h4-5,7,11,13-14,16-17,25,27,29H,6,8-10H2,1-3H3/t11-,13+,14+,16-,17+,19+,20+,21?,22+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXURHACBFYSXBI-CSDWIROKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@H](C4=CC(=O)C=C[C@@]4(C3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28F2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6beta,9-Difluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione | |
CAS RN |
60895-22-9 |
Source


|
| Record name | 6beta,9-Difluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060895229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6β,9-difluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.817 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1336229.png)

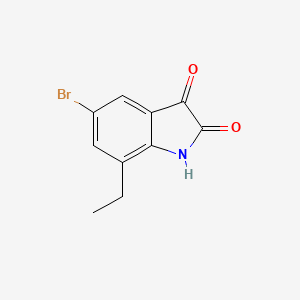
![3-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B1336236.png)
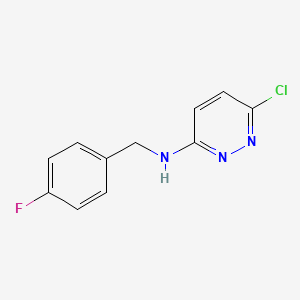
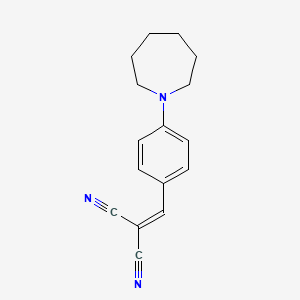
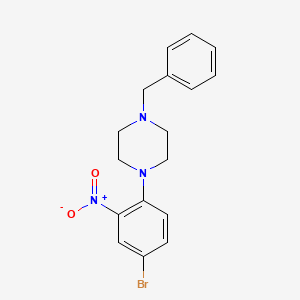
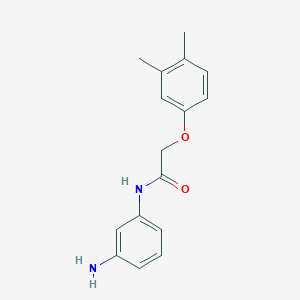
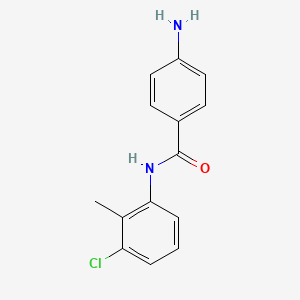
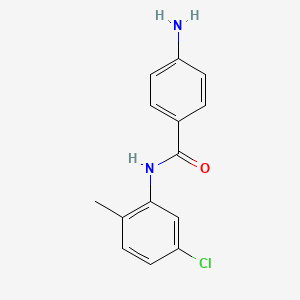
![tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B1336259.png)
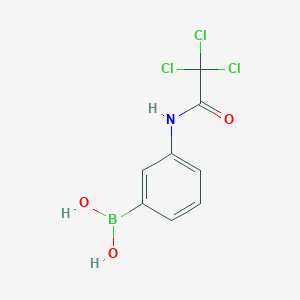
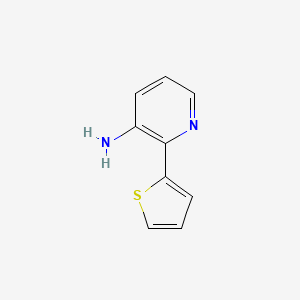
![2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole](/img/structure/B1336267.png)